molecular formula C10H11ClO3 B2864765 (2-Chloro-4,6-dimethylphenoxy)acetic acid CAS No. 426241-28-3

(2-Chloro-4,6-dimethylphenoxy)acetic acid

Cat. No.: B2864765
CAS No.: 426241-28-3
M. Wt: 214.65
InChI Key: CUGLOZFKNNULKW-UHFFFAOYSA-N
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Description

(2-Chloro-4,6-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro group and two methyl groups on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4,6-dimethylphenoxy)acetic acid typically involves the reaction of 2-chloro-4,6-dimethylphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4,6-dimethylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(2-Chloro-4,6-dimethylphenoxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chloro-4,6-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, its herbicidal activity may involve the inhibition of key enzymes in plant metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4,6-dimethylphenoxy)acetic acid is unique due to the specific positioning of the chloro and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGLOZFKNNULKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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